molecular formula C27H23ClN2O3S B333218 METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B333218
M. Wt: 491 g/mol
InChI Key: FKLXHPLQJTWBEQ-UHFFFAOYSA-N
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Description

METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and benzothiophene moiety

Preparation Methods

The synthesis of METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, carbonylating agents, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features and the presence of both quinoline and benzothiophene moieties. Similar compounds include:

Properties

Molecular Formula

C27H23ClN2O3S

Molecular Weight

491 g/mol

IUPAC Name

methyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H23ClN2O3S/c1-15-11-12-18-23(13-15)34-26(24(18)27(32)33-2)30-25(31)19-14-22(17-8-3-5-9-20(17)28)29-21-10-6-4-7-16(19)21/h3-10,14-15H,11-13H2,1-2H3,(H,30,31)

InChI Key

FKLXHPLQJTWBEQ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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